2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a complex organic compound belonging to the class of dihydropyrido[3,2-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide typically involves multi-step reactions. One common method is the Biginelli reaction, which is a one-pot three-component condensation reaction involving an aldehyde, a β-ketoester, and urea under acidic conditions . The reaction can be optimized using various catalysts such as Lewis acids, Brønsted acids, and task-specific ionic liquids .
Industrial Production Methods
For industrial production, microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction between 2-amino-nicotinonitriles and carbonyl compounds in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in an aqueous medium . This green chemistry approach is advantageous due to its reduced reaction time and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products
The major products formed from these reactions include various substituted dihydropyrido[3,2-d]pyrimidines, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antiviral, antibacterial, and antitumor activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tyrosinase, an enzyme involved in melanin synthesis. This inhibition leads to reduced cell proliferation and induces apoptosis in cancer cells . The compound also interacts with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
3,4-dihydropyrimidin-2(1H)-ones: Known for their pharmacological properties, including antiviral and antibacterial activities.
Uniqueness
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide stands out due to its unique phenethyl and phenylacetamide substituents, which enhance its biological activity and specificity. These structural features contribute to its potent anticancer and enzyme inhibitory properties .
Properties
Molecular Formula |
C23H20N4O3 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C23H20N4O3/c28-20(25-18-10-5-2-6-11-18)16-27-19-12-7-14-24-21(19)22(29)26(23(27)30)15-13-17-8-3-1-4-9-17/h1-12,14H,13,15-16H2,(H,25,28) |
InChI Key |
PWDBYKKHJGTOHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.